molecular formula C7H7NO3S B1423643 Ethyl 2-formyl-1,3-thiazole-5-carboxylate CAS No. 509083-71-0

Ethyl 2-formyl-1,3-thiazole-5-carboxylate

Cat. No. B1423643
CAS RN: 509083-71-0
M. Wt: 185.2 g/mol
InChI Key: ASUKDVMXENQHDY-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 509083-71-0 . Its molecular weight is 185.2 .


Molecular Structure Analysis

The InChI Code for Ethyl 2-formyl-1,3-thiazole-5-carboxylate is 1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a compound with a molecular weight of 185.2 .

Scientific Research Applications

Pharmacological Applications

The thiazole moiety is a significant heterocycle in medicinal chemistry due to its diverse pharmacological activities. Ethyl 2-formyl-1,3-thiazole-5-carboxylate derivatives exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . This versatility makes it a valuable scaffold for developing new drugs.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. They can be synthesized to create compounds that combat various bacterial and fungal infections. The structural flexibility of ethyl 2-formyl-1,3-thiazole-5-carboxylate allows for the development of targeted antimicrobial agents .

Antitumor Activity

Ethyl 2-formyl-1,3-thiazole-5-carboxylate has shown promise in antitumor research. Its derivatives can interact with cellular components, leading to the inhibition of cancer cell growth. Research indicates that certain thiazole derivatives can induce cell death in cancer cells .

Chemical Synthesis and Catalysis

In chemical synthesis, ethyl 2-formyl-1,3-thiazole-5-carboxylate can be used as a building block for various organic compounds. Its reactivity makes it suitable for use in catalysis, potentially speeding up chemical reactions in the synthesis of complex molecules .

Biochemical Pathway Modulation

Due to its reactive nature, ethyl 2-formyl-1,3-thiazole-5-carboxylate can modulate biochemical pathways. It may activate or inhibit enzymes and receptors within biological systems, making it a tool for studying physiological processes .

DNA Interaction

Some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks and cell death. This interaction is crucial for understanding the mechanisms of certain antitumor agents and developing new therapeutic strategies .

properties

IUPAC Name

ethyl 2-formyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKDVMXENQHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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